Cas no 60772-72-7 (Benzoic acid, 2-chloro-5-(1,1-dimethylethyl)-)

Benzoic acid, 2-chloro-5-(1,1-dimethylethyl)-, is a chlorinated and tert-butyl-substituted derivative of benzoic acid. This compound is characterized by its distinct molecular structure, which incorporates both electron-withdrawing (chloro) and sterically hindering (tert-butyl) groups. These modifications enhance its stability and influence its reactivity, making it useful in organic synthesis and specialty chemical applications. The tert-butyl group improves solubility in nonpolar solvents, while the chloro substituent can facilitate further functionalization. This compound may serve as an intermediate in the production of agrochemicals, pharmaceuticals, or advanced materials, where tailored steric and electronic properties are critical. Its well-defined structure ensures consistent performance in synthetic pathways.
Benzoic acid, 2-chloro-5-(1,1-dimethylethyl)- structure
60772-72-7 structure
Product Name:Benzoic acid, 2-chloro-5-(1,1-dimethylethyl)-
CAS No:60772-72-7
MF:C11H13ClO2
MW:212.672722578049
CID:495616
Update Time:2026-04-29

Benzoic acid, 2-chloro-5-(1,1-dimethylethyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 2-chloro-5-(1,1-dimethylethyl)-
    • 5-tert-butyl-2-chlorobenzoic acid
    • Inchi: InChI=1S/C11H13ClO2/c1-11(2,3)7-4-5-9(12)8(6-7)10(13)14/h4-6H,1-3H3,(H,13,14)
    • InChI Key: AQGAOYCHKNUAJK-UHFFFAOYSA-N
    • SMILES: CC(C)(C)C1=CC(=C(C=C1)Cl)C(=O)O

Computed Properties

  • Exact Mass: 212.06049
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2

Experimental Properties

  • PSA: 37.3

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